molecular formula C19H15N3O3S B269935 2-{[5-(2-methyl-3-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-naphthyl)acetamide

2-{[5-(2-methyl-3-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-naphthyl)acetamide

Cat. No. B269935
M. Wt: 365.4 g/mol
InChI Key: LCYMENUSSFNECA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[5-(2-methyl-3-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-naphthyl)acetamide, also known as MFA-1, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields of research.

Mechanism of Action

The mechanism of action of 2-{[5-(2-methyl-3-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-naphthyl)acetamide is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes or signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to modulate the activity of the mitogen-activated protein kinase (MAPK) pathway, which plays a role in cell growth and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. It has also been shown to have antioxidant properties and to modulate the immune system.

Advantages and Limitations for Lab Experiments

One advantage of 2-{[5-(2-methyl-3-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-naphthyl)acetamide is its potential as a multi-targeted agent, with the ability to modulate multiple signaling pathways and enzymes. However, its complex synthesis method and limited availability may pose challenges for researchers. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.

Future Directions

Future research on 2-{[5-(2-methyl-3-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-naphthyl)acetamide could focus on its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. Studies could also investigate its effects on other signaling pathways and enzymes, as well as its potential for use in combination with other drugs. Further development of synthetic methods for this compound could also increase its availability for research purposes.

Synthesis Methods

2-{[5-(2-methyl-3-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-naphthyl)acetamide can be synthesized through a multi-step process, starting with the reaction between 2-methyl-3-furoic acid and thionyl chloride to form 2-methyl-3-furyl chloride. This intermediate is then reacted with hydrazine hydrate and sodium hydroxide to produce 5-(2-methyl-3-furyl)-1,3,4-oxadiazole-2-thiol. The final step involves the reaction of 5-(2-methyl-3-furyl)-1,3,4-oxadiazole-2-thiol with 2-naphthylacetyl chloride in the presence of triethylamine to yield this compound.

Scientific Research Applications

2-{[5-(2-methyl-3-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-naphthyl)acetamide has shown potential for use in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. It has been studied for its potential as an anti-inflammatory agent, as well as for its ability to inhibit the growth of cancer cells. This compound has also been investigated for its effects on the central nervous system, with studies showing its potential as a neuroprotective agent.

properties

Molecular Formula

C19H15N3O3S

Molecular Weight

365.4 g/mol

IUPAC Name

2-[[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-naphthalen-2-ylacetamide

InChI

InChI=1S/C19H15N3O3S/c1-12-16(8-9-24-12)18-21-22-19(25-18)26-11-17(23)20-15-7-6-13-4-2-3-5-14(13)10-15/h2-10H,11H2,1H3,(H,20,23)

InChI Key

LCYMENUSSFNECA-UHFFFAOYSA-N

SMILES

CC1=C(C=CO1)C2=NN=C(O2)SCC(=O)NC3=CC4=CC=CC=C4C=C3

Canonical SMILES

CC1=C(C=CO1)C2=NN=C(O2)SCC(=O)NC3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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